molecular formula C19H16N2O4S B15036508 (2Z)-2-(2,3,4-trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-(2,3,4-trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B15036508
M. Wt: 368.4 g/mol
InChI Key: BBZYURHWQPEZMB-GDNBJRDFSA-N
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Description

2-[(Z)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that features a unique combination of a trimethoxyphenyl group, a thiazolo ring, and a benzimidazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the thiazolo ring and the trimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for extensive research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. These products often retain the core structure of the original compound while introducing new functional groups or modifying existing ones.

Scientific Research Applications

2-[(Z)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound exhibits potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing the benzimidazole core, such as albendazole and mebendazole, are known for their antiparasitic properties.

    Thiazoles: Thiazole-containing compounds, like thiamine (vitamin B1), play essential roles in biological systems.

    Trimethoxyphenyl Derivatives: Compounds with the trimethoxyphenyl group, such as trimethoprim, are used as antibiotics.

Uniqueness

2-[(Z)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

(2Z)-2-[(2,3,4-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C19H16N2O4S/c1-23-14-9-8-11(16(24-2)17(14)25-3)10-15-18(22)21-13-7-5-4-6-12(13)20-19(21)26-15/h4-10H,1-3H3/b15-10-

InChI Key

BBZYURHWQPEZMB-GDNBJRDFSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC)OC

Origin of Product

United States

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